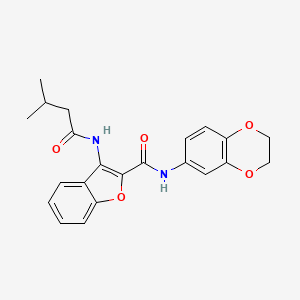

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-13(2)11-19(25)24-20-15-5-3-4-6-16(15)29-21(20)22(26)23-14-7-8-17-18(12-14)28-10-9-27-17/h3-8,12-13H,9-11H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHVUUQUFBAYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety, which is known for its presence in various biologically active substances. The molecular formula is with a molecular weight of approximately 299.34 g/mol. The structure can be represented as follows:

Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin structure exhibit a range of biological activities, including anti-inflammatory and analgesic effects. These activities are primarily attributed to their interaction with cannabinoid receptors, particularly the CB2 receptor, which is implicated in modulating pain and inflammation without central side effects .

Pharmacological Studies

- Anti-inflammatory Effects : In models of neuropathic pain, compounds similar to this compound have shown efficacy in reducing inflammation and pain without affecting motor functions .

- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit enzymes such as acetylcholinesterase and α-glucosidase, suggesting potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Studies

- Neuropathic Pain Models : In a study involving spinal nerve ligation in rats, compounds with similar structures were effective in reversing neuropathic pain. The effects were selectively antagonized by CB2 receptor antagonists, confirming the role of these receptors in mediating the analgesic effects .

- Synthesis and Testing : The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. These synthesized compounds were screened for their biological activity against specific targets .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on critical enzymes:

- α-Glucosidase : Inhibition of this enzyme can help manage diabetes by slowing carbohydrate absorption.

- Acetylcholinesterase : Inhibition may have implications for treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Data

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| α-glucosidase | 78% | 12.5 |

| Acetylcholinesterase | 65% | 15.0 |

Antioxidant Activity

The compound demonstrates antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Inhibition of α-Glucosidase

A study involving various benzodioxin derivatives highlighted that modifications at the amide position significantly enhanced α-glucosidase inhibition. The compound was synthesized and tested alongside other derivatives, revealing a promising profile for further development in diabetes management.

Case Study 2: Neuroprotective Effects

In vivo studies evaluated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment led to reduced neuronal loss and improved cognitive function metrics compared to control groups, suggesting potential applications in neuroprotection.

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Moieties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ()

- Structure : Benzodioxin linked to a sulfonamide group.

- Activity : Exhibits antibacterial properties, likely due to the sulfonamide’s inhibition of dihydropteroate synthase.

- Key Difference: The sulfonamide group contrasts with the target compound’s benzofuran carboxamide, suggesting divergent targets (e.g., antibacterial vs.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide ()

- Structure : Shares the benzodioxin-benzofuran core but substitutes methylbutanamido with a naphthalen-2-yloxy acetamido group.

- Implications : The bulkier naphthalene group may reduce membrane permeability compared to the target compound’s methylbutanamido chain, impacting bioavailability.

Glucosylceramide Synthase Inhibitor ()

- Structure : Benzodioxin linked to a pyrrolidinyl-octanamide group.

- Activity : Targets glucosylceramide synthase, a key enzyme in glycosphingolipid metabolism.

- Key Difference : The target compound lacks the pyrrolidinyl group, suggesting different binding interactions.

Functional Analogues with Bioactive Substituents

3',4'-(1",4"-Dioxino) Flavones ()

- Structure : Flavone derivatives with a 1,4-dioxane ring.

- Activity : Demonstrated antihepatotoxic effects comparable to silymarin.

- Comparison : The target compound’s benzodioxin and benzofuran rings may mimic flavone bioactivity, but the methylbutanamido substituent could enhance metabolic stability.

CS-0309467 ()

- Structure: Benzodioxin linked to a pyridin-3-amine group with dimethylamino substituents.

- Implications: The pyridine ring and dimethylamino group likely improve solubility, whereas the target compound’s benzofuran and methylbutanamido may prioritize lipophilicity.

Q & A

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity? A: Key parameters include:

- Solvent selection : Use DMF for improved solubility of reactants .

- Base choice : LiH enhances reaction efficiency compared to weaker bases like Na₂CO₃, which may require dynamic pH control .

- Temperature : Maintain 0–5°C during exothermic steps (e.g., amine-acylation) to minimize side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A: A multi-technique approach is recommended:

- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzodioxin C-O-C at ~1250 cm⁻¹) .

- 1H NMR : Confirm substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm; benzofuran protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities and validate molecular geometry .

Evaluating Biological Activity

Q: How can researchers systematically assess the compound’s enzyme inhibition and antimicrobial properties? A: Follow these protocols:

- Enzyme assays : Use lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays. For LOX, monitor absorbance at 234 nm to track substrate (linoleic acid) conversion .

- Antimicrobial screening : Perform microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Data normalization : Express activity as IC₅₀ (enzyme) or MIC (antimicrobial) values relative to reference standards.

Addressing Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in reported bioactivity across studies? A: Potential strategies:

- Replicate assays : Control variables like solvent (DMSO vs. ethanol) and cell line/pathogen strain .

- Structural analogs : Compare activity of derivatives (e.g., substituent effects on benzofuran or dihydrobenzodioxin moieties) to identify critical pharmacophores .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for AChE inhibition: 2–10 μM) to assess consistency .

Safety and Handling in Laboratory Settings

Q: What precautions are essential for safe handling of this compound? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action in enzyme inhibition? A:

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., AChE’s catalytic triad) .

- Mutagenesis : Engineer enzyme variants (e.g., Ser203Ala in AChE) to validate binding hypotheses .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance the compound’s bioactivity? A: Key findings from analog studies:

Advanced In Vivo Testing Considerations

Q: What experimental models are suitable for evaluating therapeutic potential in neurological disorders? A:

- Drosophila models : Assess cognitive improvement in Alzheimer’s models (e.g., Aβ42-expressing flies) .

- Rodent studies : Use Morris water maze to test memory enhancement in scopolamine-induced amnesia models .

- Dosage optimization : Start with 10 mg/kg (oral) and adjust based on pharmacokinetic profiling (e.g., plasma half-life) .

Computational Modeling for Drug Design

Q: How can computational tools guide the design of derivatives with improved properties? A:

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and BBB permeability .

- QSAR models : Train on datasets of benzofuran analogs to predict bioactivity .

- MD simulations : Simulate compound stability in aqueous vs. lipid membranes to refine solubility .

Reproducibility Challenges in Synthesis

Q: How can researchers ensure reproducibility when scaling up synthesis? A:

- Process controls : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Batch consistency : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% across batches .

- Scale-up protocols : Gradually increase reaction volume (10x increments) while maintaining stirring rate and cooling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.